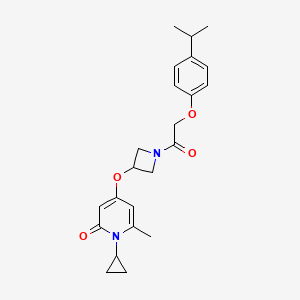

![molecular formula C13H15NO2 B2445064 N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide CAS No. 2185980-74-7](/img/structure/B2445064.png)

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

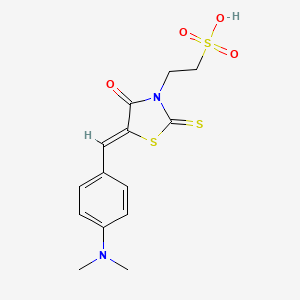

Description

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide , commonly referred to as “Isochromenylmethylpropenamide” , is a chemical compound with a complex structure. It belongs to the class of amides and exhibits intriguing properties due to its fused isochromene ring system. The compound’s name provides insights into its structural features: the isochromene moiety, the methyl group, and the propenamide functional group.

Synthesis Analysis

The synthesis of Isochromenylmethylpropenamide involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic procedures for this compound, researchers have likely explored various synthetic routes. These may include enzymatic , chemical , or catalytic methods. Further investigation into the literature would reveal detailed synthetic protocols.

Molecular Structure Analysis

The molecular structure of Isochromenylmethylpropenamide is crucial for understanding its properties and reactivity. The compound’s backbone consists of a 3,4-dihydro-1H-isochromene ring, with a methyl group attached to one of its carbon atoms. Additionally, the propenamide functional group extends from the isochromene ring. Accurate determination of bond angles, bond lengths, and stereochemistry is essential for a comprehensive understanding.

Chemical Reactions Analysis

Isochromenylmethylpropenamide may participate in various chemical reactions, such as:

- Hydrolysis : Cleavage of the amide bond under acidic or basic conditions.

- Michael Addition : The propenamide group can react with nucleophiles.

- Ring-Opening Reactions : The isochromene ring may undergo ring-opening reactions.

- Substitution Reactions : Substituents on the isochromene ring can be modified.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the temperature at which the compound transitions from solid to liquid.

- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

- UV-Vis Absorption : Examine its absorption spectrum.

- Stability : Evaluate its stability under different conditions (e.g., light, temperature).

Safety And Hazards

As with any chemical compound, safety considerations are essential:

- Toxicity : Investigate its toxicity profile.

- Handling Precautions : Use appropriate protective gear during synthesis and handling.

- Environmental Impact : Assess its impact on the environment.

Orientations Futures

Future research on Isochromenylmethylpropenamide should focus on:

- Biological Activity : Explore its potential as a drug candidate.

- Structure-Activity Relationships : Correlate structural features with activity.

- Synthetic Optimization : Develop efficient synthetic routes.

- Applications : Investigate its use in materials science or medicinal chemistry.

Propriétés

IUPAC Name |

N-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-13(15)14-8-12-7-10-5-3-4-6-11(10)9-16-12/h2-6,12H,1,7-9H2,(H,14,15)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBXMFTRIFPSN-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1CC2=CC=CC=C2CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NC[C@@H]1CC2=CC=CC=C2CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

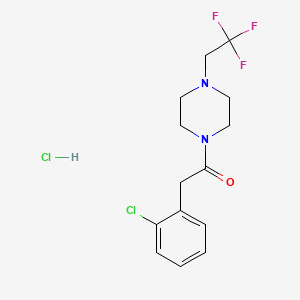

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)

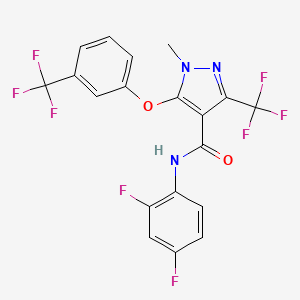

![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)

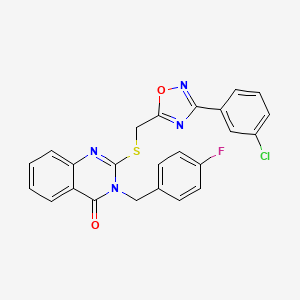

![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)

![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)

![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)